molecular formula C16H23BrN2O4 B8227965 tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate

Cat. No.: B8227965
M. Wt: 387.27 g/mol
InChI Key: DRWNVACFYZVGOE-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is a chemical compound with the molecular formula C16H23BrN2O4. It is used primarily in organic synthesis and research. The compound features a pyridine ring substituted with bromine and methyl groups, and it is protected by tert-butyl and tert-butoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved vary depending on the specific application and the structure of the final active compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl 5-bromopyridin-3-ylcarbamate

Uniqueness

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and tert-butoxycarbonyl protecting groups. This combination of features makes it particularly useful in the synthesis of complex molecules where selective deprotection and substitution are required .

Properties

IUPAC Name

tert-butyl N-(5-bromo-6-methylpyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4/c1-10-12(17)8-11(9-18-10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWNVACFYZVGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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